

Unveiling Cellular Targets: Spiro[isochroman-1,4'-piperidine] as a Versatile Chemical Probe

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Compound of Interest

Compound Name: *Spiro[isochroman-1,4'-piperidine]*

Cat. No.: B181688

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[isochroman-1,4'-piperidine] and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating activity against a range of biological targets. This structural motif offers a unique three-dimensional conformation that can be exploited for the design of selective chemical probes for target identification and validation. These application notes provide a comprehensive overview of the known targets of this scaffold, detailed protocols for its use in target identification workflows, and the associated signaling pathways. By employing **Spiro[isochroman-1,4'-piperidine]**-based probes, researchers can elucidate the mechanism of action of bioactive compounds, identify novel drug targets, and accelerate drug discovery programs.

Known Biological Targets and Quantitative Data

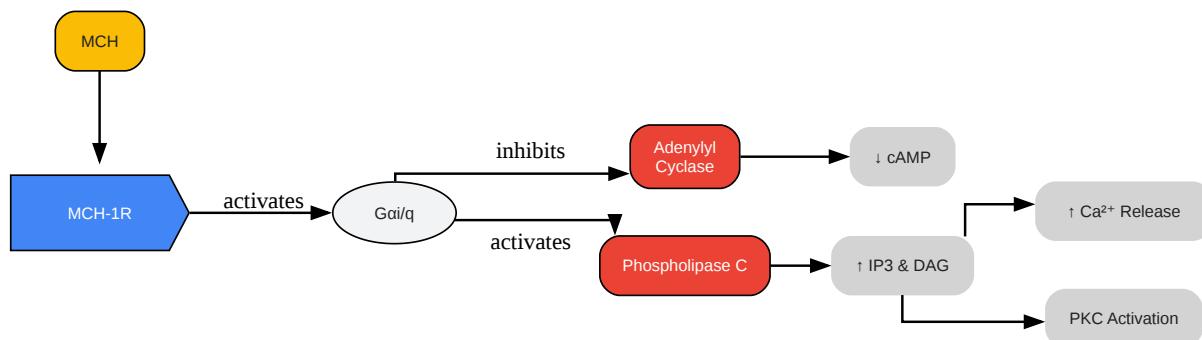
The **Spiro[isochroman-1,4'-piperidine]** scaffold has been identified as a key pharmacophore for ligands of several important protein classes, including G-protein coupled receptors (GPCRs) and enzymes. The following table summarizes the known targets and associated quantitative data for various derivatives. It is important to note that the parent **Spiro[isochroman-1,4'-piperidine]** serves as a foundational structure, and substitutions on the piperidine nitrogen and the isochroman ring significantly influence potency and selectivity.

Target	Derivative Type	Assay Type	Value	Units	Reference
Melanin-Concentratin g Hormone Receptor 1 (MCH-1R)	Spiro-piperidine derivative	IC50	0.09	nM	
Histone Lysine Methyltransferase (ASH1L)	Spiro-piperidine derivative (33)	IC50	0.54	μM	
Histone Lysine Methyltransferase (ASH1L)	Spiro-piperidine derivative (50)	IC50	0.22	μM	
Histone Lysine Methyltransferase (ASH1L)	Spiro-piperidine derivative (66s)	IC50	94	nM	[1]
G-protein Coupled Receptor 119 (GPR119)	Spiro[chromane-2,4'-piperidine] derivative (11)	EC50	369	nM	[2]
G-protein Coupled Receptor 119 (GPR119)	Spiro[chromane-2,4'-piperidine] derivative ((R)-29)	EC50	54	nM	[2]
5-HT2C Receptor	Spiro[chromane-2,4'-piperidine] derivative (8)	EC50	121.5	nM	[3]

Sigma-2 ($\sigma 2$) Receptor	N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivative	Ki	nanomolar range	[4]
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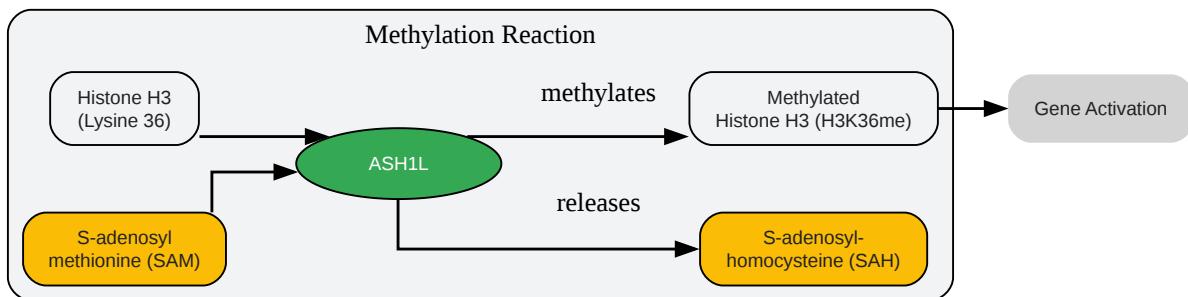
Signaling Pathways of Identified Targets

Understanding the signaling pathways of potential targets is crucial for designing functional assays and interpreting experimental results. Below are diagrams of the signaling pathways for some of the key targets of **Spiro[isochroman-1,4'-piperidine]** derivatives.

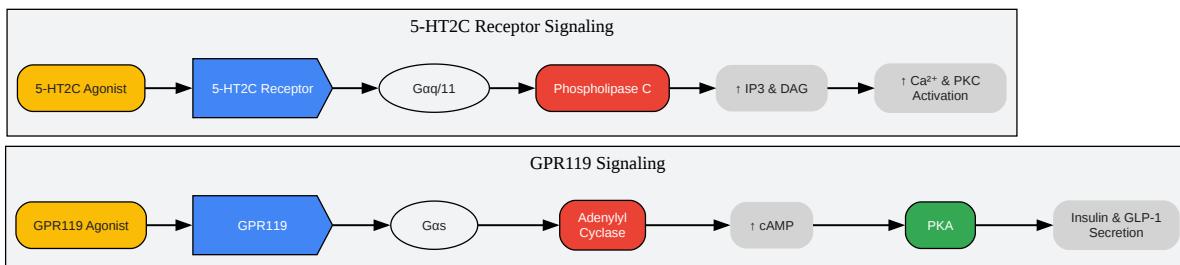


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Caption: MCH-1R Signaling Pathway.

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Caption: ASH1L Histone Methyltransferase Activity.

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Caption: GPCR Signaling Pathways.

Experimental Protocols for Target Identification

The following protocols describe common methodologies for using a chemical probe, such as a derivatized **Spiro[isochroman-1,4'-piperidine]**, for target identification. These protocols are

intended as a guide and may require optimization based on the specific probe, cell type, and target of interest.

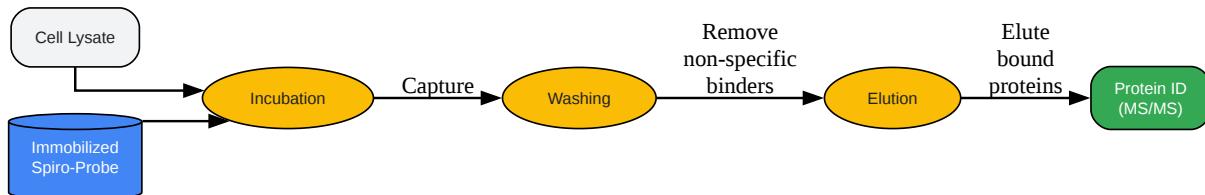
Protocol 1: Affinity-Based Protein Profiling (AfBPP)

This protocol describes the use of an immobilized **Spiro[isochroman-1,4'-piperidine]** probe to capture its binding partners from a complex biological lysate.

1. Probe Immobilization:

- Materials:
 - **Spiro[isochroman-1,4'-piperidine]** derivative with a linker and a reactive handle (e.g., carboxylic acid, amine).
 - NHS-activated sepharose beads or other activated resin.
 - Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
 - Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).
 - Wash buffer (e.g., PBS with 0.1% Tween-20).
- Procedure:
 - Wash the activated beads with ice-cold 1 mM HCl.
 - Dissolve the probe in coupling buffer.
 - Incubate the probe solution with the beads overnight at 4°C with gentle rotation.
 - Centrifuge and remove the supernatant.
 - Block unreacted sites on the beads by incubating with blocking buffer for 2 hours at room temperature.
 - Wash the beads extensively with wash buffer.

- Resuspend the beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.



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Caption: Affinity Purification Workflow.

2. Affinity Pulldown:

- Materials:
 - Immobilized probe beads.
 - Control beads (without the probe).
 - Cell or tissue lysate.
 - Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors).
 - Wash buffer.
 - Elution buffer (e.g., 0.1 M glycine-HCl pH 2.5, or a buffer containing a high concentration of free competitor ligand).
- Procedure:
 - Incubate the cell lysate with the probe-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
- Elute the bound proteins using the elution buffer.
- Neutralize the eluate if using a low pH elution buffer.
- Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry for identification.

Protocol 2: Photo-Affinity Labeling (PAL)

This protocol is for a **Spiro[isochroman-1,4'-piperidine]** probe that has been modified with a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., alkyne, biotin) for subsequent detection or enrichment.

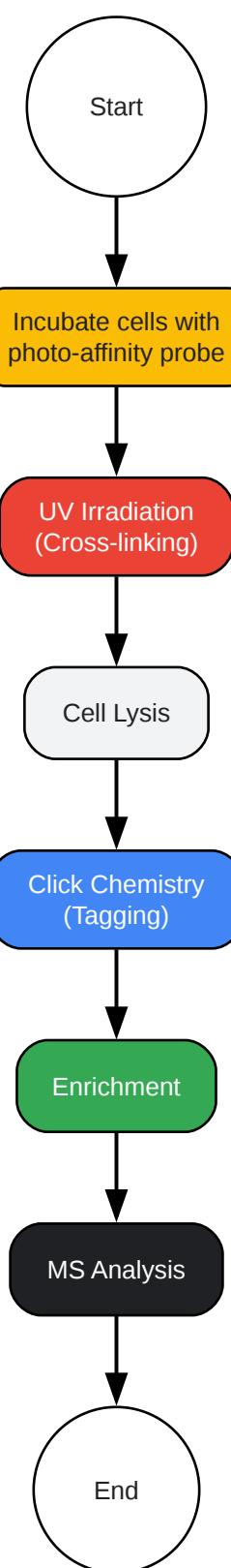
- Materials:

- Photo-affinity probe.
- Cells of interest.
- UV lamp (e.g., 365 nm).
- Lysis buffer.
- Click chemistry reagents (if using an alkyne tag) or streptavidin beads (if using a biotin tag).

- Procedure:

- Treat the cells with the photo-affinity probe at a suitable concentration and for an appropriate time to allow for target engagement.
- As a negative control, pre-incubate a separate batch of cells with an excess of a non-photoreactive competitor ligand before adding the probe.

- Expose the cells to UV light for a specified duration to induce covalent cross-linking of the probe to its target.
- Harvest and lyse the cells.
- If using an alkyne-tagged probe, perform a click chemistry reaction to attach a fluorescent dye or biotin for visualization or enrichment, respectively.
- If using a biotin-tagged probe, enrich the labeled proteins using streptavidin beads.
- Analyze the labeled or enriched proteins by in-gel fluorescence or mass spectrometry.



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Caption: Photo-Affinity Labeling Workflow.

Conclusion

The **Spiro[isochroman-1,4'-piperidine]** scaffold provides a versatile starting point for the development of potent and selective chemical probes. The application notes and protocols presented here offer a framework for researchers to utilize these probes for the identification and validation of novel drug targets. Successful application of these techniques will undoubtedly contribute to a deeper understanding of complex biological processes and the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.

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